Product packaging for 2-Chloro-5-(trifluoromethoxy)pyrimidine(Cat. No.:CAS No. 1261812-52-5)

2-Chloro-5-(trifluoromethoxy)pyrimidine

Cat. No.: B2493907
CAS No.: 1261812-52-5
M. Wt: 198.53
InChI Key: XRSAABPVASYNIW-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine ring system is a fundamental motif in the chemistry of life and synthetic chemistry. nih.govekb.eg As a core component of nucleobases—cytosine, thymine, and uracil—it is integral to the structure of DNA and RNA. nih.govgsconlinepress.com This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of therapeutic agents. mdpi.com

The pyrimidine core is present in a vast array of natural products, including vitamins like thiamine (B1217682) (Vitamin B1) and various alkaloids. nih.govnovapublishers.com In the realm of synthetic chemistry, pyrimidine derivatives have been developed into a broad spectrum of drugs with diverse therapeutic applications. gsconlinepress.com These include anticancer agents like 5-fluorouracil, antibacterial drugs, and antiviral compounds. mdpi.comnih.govingentaconnect.com The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity and pharmacokinetic profiles. mdpi.com

Role of Trifluoromethoxy Functionality in Designed Chemical Entities

The incorporation of fluorine-containing groups is a widely used strategy in modern drug design to enhance a molecule's properties. nih.govresearchgate.net The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its unique combination of characteristics that can profoundly influence a compound's behavior. nih.govnih.gov

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, a property that can enhance a molecule's ability to cross biological membranes. nih.govmdpi.com Despite the high electronegativity of the fluorine atoms, the oxygen atom's ability to act as a hydrogen bond acceptor is significantly diminished due to the strong electron-withdrawing nature of the adjacent CF3 group. mdpi.com This feature can reduce interactions with metabolic enzymes, thereby increasing the metabolic stability of the parent molecule. mdpi.com Furthermore, the -OCF3 group is known for its high stability under various chemical conditions. mdpi.com

Table 1: Comparison of Physicochemical Properties of Selected Substituents
SubstituentHansch Lipophilicity Parameter (π)Electronic Nature
-H0.00Neutral
-F+0.14Strongly Electron-Withdrawing
-Cl+0.71Electron-Withdrawing
-CH3+0.56Electron-Donating
-OCH3-0.02Electron-Donating (Resonance), Electron-Withdrawing (Inductive)
-CF3+0.88Strongly Electron-Withdrawing
-OCF3+1.04Strongly Electron-Withdrawing

The trifluoromethoxy group is often referred to as a "super-halogen" or "pseudohalogen". nih.govmdpi.com This designation arises from its electronic properties, which are comparable to those of halogens like chlorine. nih.gov It possesses strong electron-withdrawing characteristics primarily through an inductive effect, similar to halogens, which can significantly alter the electronic distribution within an aromatic or heterocyclic ring. mdpi.com This pseudohalogen character makes it a valuable substituent for modulating the reactivity and biological interactions of a molecule.

Structural Context of 2-Chloro-5-(trifluoromethoxy)pyrimidine within Fluoro-Heterocycles

Fluorinated heterocycles are a critical class of compounds in the pharmaceutical and agrochemical industries. nbinno.com The introduction of fluorine or fluorine-containing groups can lead to enhanced efficacy, metabolic stability, and bioavailability. nbinno.com this compound is situated within this important class, featuring both a halogen and a trifluoromethoxy group on a biologically active pyrimidine core.

The properties and reactivity of this compound can be understood by comparing it to related structures. For instance, the well-studied compound 5-Fluorouracil demonstrates the profound impact a single fluorine atom can have on the biological activity of a pyrimidine. nih.govmdpi.com

Another relevant comparison is with its trifluoromethyl (-CF3) analog, 2-Chloro-5-(trifluoromethyl)pyrimidine. While both -CF3 and -OCF3 are strongly electron-withdrawing, the trifluoromethoxy group is more lipophilic. mdpi.com This difference can lead to distinct pharmacokinetic profiles.

Furthermore, the pyridine (B92270) analog, 2-Chloro-5-(trifluoromethoxy)pyridine, provides a useful reference. The synthetic route to this pyridine derivative involves the fluorination of a trichloromethoxy precursor using antimony trifluoride and antimony pentachloride, a method that highlights potential synthetic strategies for accessing the pyrimidine target. The presence of the trifluoromethoxy group in these heterocycles generally imparts high stability and influences the reactivity of other substituents on the ring. mdpi.com

Table 2: Structural Comparison of Related Fluoro-Heterocycles
Compound NameCore HeterocycleSubstituent at C2Substituent at C5Key Features
This compoundPyrimidine-Cl-OCF3Combines a reactive chloro group with a highly lipophilic, metabolically stable -OCF3 group.
2-Chloro-5-(trifluoromethyl)pyrimidinePyrimidine-Cl-CF3Features the strongly electron-withdrawing -CF3 group, a common bioisostere for chlorine. mdpi.comwikipedia.org
5-FluorouracilPyrimidine=O (at C2 & C4)-FA widely used anticancer drug where fluorine substitution is key to its mechanism of action. nih.gov
2-Chloro-5-(trifluoromethoxy)pyridinePyridine-Cl-OCF3Pyridine analog; serves as a synthetic and reactivity model.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2ClF3N2O B2493907 2-Chloro-5-(trifluoromethoxy)pyrimidine CAS No. 1261812-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(trifluoromethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O/c6-4-10-1-3(2-11-4)12-5(7,8)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSAABPVASYNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261812-52-5
Record name 2-chloro-5-(trifluoromethoxy)pyrimidine
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Synthetic Strategies and Methodologies for 2 Chloro 5 Trifluoromethoxy Pyrimidine

Direct Synthesis Approaches to 2-Chloro-5-(trifluoromethoxy)pyrimidine

Direct functionalization of the pyrimidine (B1678525) ring is a common strategy for the synthesis of its derivatives. This can involve a sequence of halogenation steps or the construction of the ring from specifically chosen fluorinated precursors.

Chlorination-Fluorination Sequences of Precursors

A plausible and frequently employed strategy for the synthesis of trifluoromethyl-substituted heterocycles involves a chlorination-fluorination sequence on a suitable precursor. google.comgoogleapis.com This approach can be conceptually adapted for the synthesis of the trifluoromethoxy analogue.

The synthesis would likely commence with a pyrimidine derivative bearing a suitable functional group at the 5-position that can be converted to a trichloromethoxy group, which is then fluorinated. A hypothetical synthetic pathway is outlined below:

StepReactantReagent(s)ProductPurpose
12-Hydroxy-5-methylpyrimidineCl₂, UV light or radical initiator2-Hydroxy-5-(trichloromethyl)pyrimidineIntroduction of three chlorine atoms to the methyl group.
22-Hydroxy-5-(trichloromethyl)pyrimidineHF or other fluorinating agent (e.g., SbF₃)2-Hydroxy-5-(trifluoromethyl)pyrimidineHalogen exchange to form the trifluoromethyl group.
32-Hydroxy-5-(trifluoromethyl)pyrimidinePOCl₃ or SOCl₂2-Chloro-5-(trifluoromethyl)pyrimidineConversion of the hydroxyl group to a chloro group.

This table outlines a conceptual pathway for a related trifluoromethyl compound, illustrating the chlorination-fluorination strategy.

This sequence benefits from the established chemistry of converting methyl groups to trifluoromethyl groups via exhaustive chlorination followed by fluoride (B91410) exchange. chemicalbook.com The final chlorination of the 2-hydroxypyrimidine (B189755) is a standard and high-yielding reaction. However, the direct conversion of a methoxy (B1213986) group to a trifluoromethoxy group via this halogenation-fluorination sequence is challenging and less common than the corresponding transformation of a methyl group.

Cyclization Reactions Utilizing Fluorinated Building Blocks

An alternative and powerful approach involves the construction of the pyrimidine ring from acyclic precursors already containing the desired trifluoromethoxy moiety. This strategy, known as cyclization, can offer better control over regioselectivity. The synthesis of substituted pyrimidines is often achieved by the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea (B33335) derivative. nih.govnih.gov

For the synthesis of this compound, a key starting material would be a three-carbon component bearing a trifluoromethoxy group. A possible synthetic design is depicted below:

Reactant 1Reactant 2ConditionsProduct
A trifluoromethoxy-substituted 1,3-dielectrophile (e.g., a malonaldehyde or β-ketoester derivative)Urea or GuanidineBase or acid catalysis2-Hydroxy-5-(trifluoromethoxy)pyrimidine
2-Hydroxy-5-(trifluoromethoxy)pyrimidinePOCl₃HeatThis compound

This table illustrates a general cyclization strategy to form the pyrimidine ring.

The success of this approach hinges on the availability of the requisite trifluoromethoxy-substituted building block. The synthesis of such precursors can be complex. However, this method provides a direct entry to the 5-(trifluoromethoxy)pyrimidine core, which can then be further functionalized. For instance, the cyclization of ethyl 4,4,4-trifluoro-3-oxobutanoate with various amidines is a known method for producing trifluoromethyl-substituted pyrimidinones. nih.gov A similar strategy with a trifluoromethoxy-containing analogue would be a viable route.

Analogous Synthetic Routes for Trifluoromethoxy-Substituted Heterocycles

The challenges associated with the direct synthesis of this compound can be better understood and potentially overcome by examining analogous synthetic transformations for other trifluoromethoxy-substituted heterocyclic systems. These methods primarily focus on the introduction of the trifluoromethoxy group onto a pre-existing aromatic or heteroaromatic ring.

O-Trifluoromethylation of Precursor Alcohols and Phenols

The direct O-trifluoromethylation of hydroxylated precursors is a significant area of research in fluorine chemistry. rsc.orgcas.cn This approach would involve the synthesis of 2-chloro-5-hydroxypyrimidine (B58251) as a key intermediate, followed by the introduction of the trifluoromethyl group onto the oxygen atom.

Several reagents have been developed for O-trifluoromethylation, although their application to electron-deficient heterocyclic systems like pyrimidines can be challenging.

PrecursorReagent(s)General ConditionsProduct
2-Chloro-5-hydroxypyrimidineElectrophilic trifluoromethylating agent (e.g., Togni's reagent, Umemoto's reagent)Metal catalyst (e.g., Cu, Ag), baseThis compound
2-Chloro-5-hydroxypyrimidineCF₃I / base / catalystRadical or nucleophilic conditionsThis compound

This table presents potential O-trifluoromethylation strategies based on analogous reactions.

Recent advancements have reported protocols for the trifluoromethoxylation of pyridines and pyrimidines under mild conditions. rsc.org These methods often involve a radical O-trifluoromethylation followed by a migration of the OCF₃ group. The development of such methods is crucial as the direct SN2 type trifluoromethylation of phenoxides is generally not feasible. rsc.org

Dehydroxylative Trifluoromethoxylation Protocols

A more recent and innovative approach is the dehydroxylative trifluoromethoxylation of alcohols. rsc.orgnih.gov This method directly converts a hydroxyl group to a trifluoromethoxy group. While this has been successfully applied to a range of aliphatic alcohols, its application to aromatic and heteroaromatic hydroxyl compounds is less developed and can be problematic. nih.gov

A typical transformation involves the in-situ generation of an alkyl fluoroformate from the alcohol, which is then subjected to nucleophilic trifluoromethoxylation. nih.gov The direct application of this methodology to 2-chloro-5-hydroxypyrimidine would represent a novel and efficient synthetic route, although the reactivity of the heterocyclic hydroxyl group under these conditions would need to be carefully evaluated.

Deoxytrifluoromethylation and Oxytrifluoromethylation Techniques

Deoxytrifluoromethylation and oxytrifluoromethylation reactions are primarily used to introduce trifluoromethyl groups (CF₃) rather than trifluoromethoxy groups (OCF₃). While these methods are powerful for the synthesis of trifluoromethylated compounds, they are not directly applicable to the synthesis of the trifluoromethoxy moiety in this compound. The development of analogous "oxy-trifluoromethoxylation" reactions remains a significant challenge in synthetic fluorine chemistry.

General Pyrimidine Functionalization Relevant to this compound

The synthesis of a specifically substituted pyrimidine like this compound often relies on the functionalization of a pre-existing pyrimidine core. Key transformations include halogenation, construction from acyclic precursors, and multi-step sequences to introduce the desired substituents at precise locations.

Halogenation is a fundamental process for functionalizing pyrimidine rings, as the resulting halopyrimidines are versatile precursors for subsequent cross-coupling reactions. chemrxiv.org The electron-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution (EAS) challenging, often requiring harsh conditions such as high temperatures and the use of strong Brønsted or Lewis acids. chemrxiv.orgnih.gov

Several methods have been developed to achieve efficient halogenation:

Electrophilic Halogenating Agents: Traditional methods often employ N-halosuccinimides (NCS, NBS, NIS) to introduce chlorine, bromine, or iodine onto the pyrimidine ring, though these may require elevated temperatures. rsc.org

Hypervalent Iodine Reagents: A milder and more environmentally friendly approach involves the use of hypervalent iodine(III) reagents, such as Phenyliodine diacetate (PIDA), in combination with potassium halide salts. rsc.org This method can proceed at room temperature in aqueous media, offering high yields for the halogenation of pyrazolo[1,5-a]pyrimidines, a related heterocyclic system. rsc.org

Oxidative Halogenation: A one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines has been developed using a three-component reaction promoted by K₂S₂O₈ with sodium halides, demonstrating a cascade cyclization/oxidative halogenation process. nih.gov

The choice of halogenating agent and reaction conditions is crucial for controlling regioselectivity, which can be influenced by the electronic properties of existing substituents on the ring.

Table 1: Selected Halogenation Methods for Pyrimidine and Related Heterocycles

Reagent(s)Substrate TypeKey ConditionsAdvantageSource(s)
N-Halosuccinimides (NXS)Pyrazolo[1,5-a]pyrimidinesElevated temperatures, organic solventsStandard electrophilic halogenation rsc.orgnih.gov
Potassium Halides + PIDAPyrazolo[1,5-a]pyrimidinesRoom temperature, waterMild, environmentally friendly, high yields rsc.org
Sodium Halides + K₂S₂O₈Amino pyrazoles, enaminones80 °C, waterOne-pot tandem cyclization/halogenation nih.gov

The construction of the pyrimidine ring itself is most commonly achieved through the condensation of a three-carbon (C-C-C) fragment with a component providing the nitrogen-carbon-nitrogen (N-C-N) backbone. bu.edu.eg Urea and its derivatives are standard reagents for supplying this N-C-N unit. bu.edu.egnih.gov

The Biginelli reaction, a classic multi-component reaction, exemplifies this strategy by combining an aldehyde, a β-dicarbonyl compound, and urea to form dihydropyrimidinones. nih.gov While not directly producing this compound, the underlying principle of cyclocondensation is central. For the target molecule, a hypothetical route could involve the condensation of urea with a specialized 1,3-bifunctional three-carbon precursor already containing a trifluoromethoxy group. Subsequent aromatization and chlorination would be required to yield the final product. The use of urea as the nitrogen source is a cornerstone of pyrimidine synthesis, as demonstrated in various cyclisation reactions, sometimes under microwave irradiation to improve efficiency. organic-chemistry.orgresearchgate.net Pyrimidine derivatives with aryl urea moieties have also been synthesized to explore their biological activities. nih.gov

The synthesis of highly functionalized pyrimidines is typically a multi-step process. mdpi.com These sequences allow for the controlled introduction of various substituents onto the heterocyclic core. A general approach involves:

Ring Formation: Construction of the pyrimidine ring using methods like the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com

Functionalization: Introduction of substituents through sequential reactions. For this compound, this would involve separate steps for chlorination and the introduction of the trifluoromethoxy group.

Modification: Further derivatization of the functionalized pyrimidine.

Multi-component reactions (MCRs) offer an efficient alternative by combining several starting materials in a single step to build complex molecules. mdpi.comresearchgate.net For instance, a three-component coupling reaction catalyzed by ZnCl₂ can produce various 4,5-disubstituted pyrimidine derivatives from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org Another single-step method converts N-vinyl amides into pyrimidines using 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride, followed by nitrile addition and cycloisomerization. organic-chemistry.org Such strategies streamline the synthesis process, reducing the number of intermediate purification steps.

Catalytic Approaches in this compound Synthesis

Catalysis plays an indispensable role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal and enzyme-based catalysis are relevant to the synthesis and functionalization of pyrimidine derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying halogenated pyrimidines. acs.org The chlorine atom in this compound serves as a handle for introducing a wide array of substituents. Due to the electron-deficient nature of the pyrimidine ring, chloropyrimidines are excellent substrates for these reactions, often showing higher reactivity than analogous aryl chlorides. acs.org

Suzuki Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling a halopyrimidine with an organoboron reagent. It has been shown that for pyrimidines with multiple halogen atoms, the reactivity order is position 4 > position 6 > position 2, allowing for selective functionalization. acs.org

Other Cross-Coupling Reactions: While Suzuki coupling is prominent, other palladium-catalyzed reactions like Heck, Sonogashira, and Buchwald-Hartwig amination are also applicable for derivatizing the pyrimidine core.

C-H Functionalization: Palladium catalysts can also direct the functionalization of C-H bonds. For example, a palladium(II)-catalyzed method has been developed for the ortho-selective nitration of anilines using a pyrimidine directing group, which is later removed. acs.org

Table 2: Examples of Palladium-Catalyzed Reactions on Pyrimidine Systems

Reaction TypePurposeSubstrateCatalyst SystemSource(s)
Suzuki CouplingC-C Bond FormationHalogenated PyrimidinesPalladium complex (e.g., Pd(PPh₃)₄) acs.org
C-H NitrationC-N Bond FormationAnilinesPalladium(II) acs.org
Three-Component CouplingRing FormationNot specifiedPalladium complex acs.org

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While the direct enzymatic synthesis of a complex, non-natural compound like this compound is not established, the fundamental biosynthesis of the pyrimidine ring in nature is entirely enzyme-mediated. youtube.comyoutube.com

The de novo pyrimidine biosynthesis pathway begins with simple precursors like glutamine and carbon dioxide. youtube.com Key enzymes in this pathway include:

Carbamoyl (B1232498) Phosphate (B84403) Synthetase II: Catalyzes the formation of carbamoyl phosphate. youtube.com

Dihydroorotate Dehydrogenase: An essential enzyme in the conversion of carbamoyl phosphate to orotic acid, a key pyrimidine precursor. youtube.com

UMP Synthase: Converts orotic acid to Uridine monophosphate (UMP), the "grandfather" of other pyrimidines. youtube.com

Although this natural pathway does not produce halogenated or trifluoromethoxylated derivatives, the principles of enzymatic catalysis could potentially be harnessed in the future. Engineered enzymes or chemo-enzymatic strategies might be developed to perform specific transformations on synthetic intermediates, offering high selectivity and milder reaction conditions. Research has also focused on synthesizing pyrimidine derivatives that act as inhibitors for various metabolic enzymes, highlighting the strong interplay between pyrimidine chemistry and biocatalysis. researchgate.netnih.gov

Photocatalytic Methodologies

Photocatalysis has emerged as a powerful strategy for the introduction of functional groups onto heterocyclic scaffolds under mild conditions. For the synthesis of compounds like this compound, photocatalytic methods offer pathways for both chlorination and trifluoromethoxylation.

The trifluoromethoxylation of pyrimidine derivatives can be achieved through photocatalytic processes. nih.gov These reactions often utilize a suitable photocatalyst that, upon irradiation with visible light, can initiate the generation of a trifluoromethoxy radical (OCF₃•) from a precursor. This radical can then engage with the pyrimidine ring in a substitution reaction. Research has shown that the trifluoromethoxylation of various pyridine (B92270) and pyrimidine derivatives can proceed smoothly, yielding products in good yields, typically ranging from 50% to 65%. nih.gov The position of trifluoromethoxylation is often directed to the most electron-rich site of the heteroarene. nih.gov While direct photocatalytic C-H chlorination of a trifluoromethoxy-pyrimidine is not extensively detailed, the principles of photoredox catalysis support its feasibility. Such a reaction would likely involve a photocatalyst that can activate a chlorine source (e.g., an N-chloroimide) to generate a chlorine radical, which would then react with the pyrimidine core.

The application of continuous-flow microreactor technology significantly enhances photocatalytic trifluoromethoxylation. nih.gov This approach allows for a drastic reduction in reaction time—up to 16 times faster than traditional batch procedures—while achieving comparable or even improved yields. nih.gov The superior light penetration and precise control of reaction parameters in a microreactor contribute to this efficiency, making it a promising technology for scaling up photochemical processes. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions

The efficient synthesis of this compound hinges on the careful optimization of reaction pathways and conditions. This involves controlling the introduction of substituents, selecting appropriate temperatures and solvents, enhancing process efficiency, considering scalability, and applying green chemistry principles.

Control of Substituent Introduction and Regioselectivity

Achieving the specific 2,5-substitution pattern on the pyrimidine ring is a critical challenge that requires precise control over the reaction's regioselectivity. The synthetic strategy often involves a multi-step process where the chloro and trifluoromethoxy groups are introduced sequentially. The order of introduction and the choice of reagents and reaction conditions are paramount in directing the substituents to the desired positions.

One common approach is to start with a pre-functionalized pyrimidine ring. For instance, synthesis can begin from a pyrimidine with a directing group that facilitates substitution at the C-2 and C-5 positions. Halogenated pyrimidines are versatile intermediates, as the halogen atoms can be selectively replaced by other functional groups through nucleophilic aromatic substitution (SNAr) reactions. researchgate.net For example, a dichlorinated pyrimidine could be selectively functionalized at one position, followed by substitution at the other.

Multicomponent reactions (MCRs) offer an attractive method for the regioselective synthesis of highly substituted pyrimidines in a single step. thieme-connect.comnih.govorganic-chemistry.org By carefully choosing the starting materials, such as amidines and alcohols, it is possible to construct the pyrimidine ring with the desired substituents in a predictable manner. nih.govorganic-chemistry.org Iridium-catalyzed MCRs have demonstrated excellent regioselectivity, providing immediate access to unsymmetrically decorated pyrimidines. nih.govorganic-chemistry.org

Reaction Temperature and Solvent Effects

Reaction temperature and the choice of solvent are critical parameters that significantly influence reaction rate, yield, and selectivity. For instance, the liquid-phase chlorination of related trifluoromethyl-substituted heterocycles is typically conducted at temperatures ranging from 0°C to 100°C, often under reflux conditions, whereas vapor-phase reactions require much higher temperatures, from 300°C to 450°C. google.com

Solvent TypeExamplesGeneral Effect on Pyrimidine SynthesisReference
AproticDCM, DMF, THF, CH₃CNCommonly used, but can result in lower yields in certain reactions. researchgate.net
Mixed Protic/AproticH₂O/EtOHCan significantly improve reaction yields and efficiency. researchgate.net
Inert/NonpolarCarbon Tetrachloride, o-DichlorobenzeneUtilized in industrial-scale chlorination reactions. google.comgoogle.com
Solvent-FreeN/A (e.g., Ball Milling)Environmentally friendly; can lead to high yields and simple work-up. acs.orgresearchgate.net

Process Efficiency and Yield Enhancement

Several strategies are employed to enhance the efficiency and yield of pyrimidine syntheses. The use of catalysts is a cornerstone of modern synthetic chemistry, offering pathways with lower activation energies and improved selectivity. For the preparation of a key precursor, 2-chloro-5-trifluoromethylpyridine, catalysts such as ZSM-5 molecular sieves have been shown to achieve high conversion rates (up to 99%) and selectivity (up to 94.5%). googleapis.com

Alternative energy sources can also dramatically improve process efficiency. Microwave-assisted and ultrasound-assisted syntheses are known to shorten reaction times from hours to minutes and often increase yields compared to conventional heating methods. nih.govresearchgate.netnih.govnih.gov For example, ultrasound-assisted cyclization reactions can be completed in under an hour, a significant improvement over conventional methods that may take several hours. nih.gov

Furthermore, one-pot, multicomponent reactions enhance process efficiency by reducing the number of synthetic steps, purifications, and the amount of waste generated. thieme-connect.comrasayanjournal.co.in These methods are highly convergent and contribute to a more streamlined and economical synthesis. thieme-connect.com

Enhancement MethodKey AdvantagesTypical Yields/Efficiency GainsReference
Catalysis (e.g., ZSM-5)High selectivity and conversion rates.>90% selectivity, >95% conversion. googleapis.com
Microwave IrradiationDrastically reduced reaction times, often higher yields.Reactions in minutes vs. hours; yields often >85%. powertechjournal.comresearchgate.net
Ultrasound IrradiationShorter reaction times, improved yields.Completion in <1 hour, yields often >80%. nih.govnih.gov
Continuous-Flow PhotochemistrySignificant time reduction, improved safety and scalability.Up to 16x faster than batch reactions. nih.gov
Multicomponent ReactionsStep economy, reduced waste, high atom economy.Good to excellent yields (up to 93%). thieme-connect.comnih.gov

Scalability Considerations for Industrial Applications

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges, including cost-effectiveness, safety, and throughput. For photochemical reactions, continuous-flow reactors are particularly advantageous for scale-up due to their superior light penetration, heat exchange, and safety profile compared to large batch reactors. nih.gov

Patents related to the synthesis of precursors like 2-chloro-5-trifluoromethylpyridine provide insight into industrially viable methods. These often involve gas-phase reactions at high temperatures over solid catalysts, which are well-suited for continuous manufacturing processes. googleapis.comwipo.int The ability to perform reactions on a gram scale or larger is a key indicator of a method's potential for industrial application. oup.comnih.gov For example, the synthesis of N-substituted pyrido[4,3-d]pyrimidines has been developed for large-scale production. nih.gov The choice of cheap and readily available starting materials is another crucial factor for economic viability on an industrial scale. wipo.int

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly integral to the design of modern synthetic routes, aiming to minimize environmental impact. nih.govrasayanjournal.co.inpowertechjournal.com For pyrimidine synthesis, this involves several key strategies.

Catalysis: The use of reusable, heterogeneous catalysts is preferred over stoichiometric reagents to minimize waste. researchgate.netrasayanjournal.co.in Organocatalysts and metal-free catalysts are also gaining traction. researchgate.net

Atom Economy: Multicomponent reactions are inherently "greener" as they maximize the incorporation of atoms from the reactants into the final product, generating less waste. thieme-connect.comrasayanjournal.co.in

Safer Solvents and Conditions: A major focus is the reduction or elimination of hazardous organic solvents. This can be achieved through solvent-free reactions, such as those conducted using ball milling techniques, or by using environmentally benign solvents like water or ionic liquids. acs.orgresearchgate.netresearchgate.net

Renewable Feedstocks: A forward-looking approach involves the use of starting materials derived from renewable sources, such as alcohols obtained from biomass, to create a more sustainable chemical industry. nih.govorganic-chemistry.orgpowertechjournal.com

By integrating these principles, the synthesis of this compound and other valuable chemical compounds can be made more sustainable and environmentally responsible. rasayanjournal.co.inpowertechjournal.com

Reactivity and Transformational Chemistry of 2 Chloro 5 Trifluoromethoxy Pyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This property is significantly amplified by the inductive effect of the chlorine atom and the potent electron-withdrawing nature of the trifluoromethoxy group. Consequently, the carbon atoms of the pyrimidine ring are highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of 2-Chloro-5-(trifluoromethoxy)pyrimidine.

The chlorine atom at the C-2 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The two ring nitrogen atoms act as powerful electron sinks, stabilizing the negative charge that develops in the intermediate Meisenheimer complex formed during the substitution process. The trifluoromethoxy group at C-5 further enhances the electrophilicity of the ring, making the C-2 position a prime target for nucleophilic attack.

The general mechanism for this substitution involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group.

This high reactivity allows for the displacement of the chlorine atom under relatively mild conditions by a wide range of nucleophiles.

The activated chlorine atom at the C-2 position serves as a versatile handle for the introduction of various functional groups onto the pyrimidine scaffold. This allows for the synthesis of a diverse library of 2-substituted-5-(trifluoromethoxy)pyrimidine derivatives. Common nucleophiles employed in these reactions include amines, alkoxides, and thiols.

Amination: Reaction with primary or secondary amines (aminolysis) readily displaces the chlorine to form 2-amino-5-(trifluoromethoxy)pyrimidine derivatives. These reactions are fundamental in medicinal chemistry for building structures that can interact with biological targets. researchgate.net

Alkoxylation: Alkoxides, such as sodium methoxide or ethoxide, can replace the chlorine atom to yield 2-alkoxy-5-(trifluoromethoxy)pyrimidines.

Thiolation: Thiolates can be used to introduce sulfur-containing moieties, resulting in the formation of 2-(alkylthio)- or 2-(arylthio)-5-(trifluoromethoxy)pyrimidines.

The table below summarizes representative nucleophilic substitution reactions on analogous chloropyrimidine systems.

NucleophileReagent ExampleProduct TypeTypical Conditions
AminePyrrolidine2-(Pyrrolidin-1-yl)pyrimidineBase (e.g., KOH, Et3N), Solvent (e.g., H2O, Propanol), Room Temperature or Microwave heating nih.govsigmaaldrich.com
AlkoxideSodium Methoxide2-MethoxypyrimidineMethanol, Reflux
ThiolateSodium Thiophenoxide2-(Phenylthio)pyrimidineSolvent (e.g., DMF), Room Temperature nih.gov
CyanideSodium Cyanide2-CyanopyrimidineSolvent (e.g., DMSO) nih.gov

Coupling Reactions and Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, leveraging the reactivity of the C-Cl bond to build more complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for forming C(sp²)–C(sp²) bonds. nih.gov In this reaction, a halo-pyrimidine, such as this compound, is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

While aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition step, making this reaction feasible. mdpi.com The choice of ligand, base, and solvent is crucial for achieving high yields.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methodologies can be employed for C-C bond formation using this compound as the electrophilic partner. These include:

Hiyama Coupling: This reaction couples the halo-pyrimidine with an organosilane in the presence of a palladium catalyst and a fluoride (B91410) source (e.g., TBAF). oregonstate.edugoogle.com

Sonogashira Coupling: This method is used to form carbon-carbon triple bonds by coupling the halo-pyrimidine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base.

Heck Coupling: This reaction forms a substituted alkene by coupling the halo-pyrimidine with an alkene in the presence of a palladium catalyst and a base.

The table below outlines typical conditions for palladium-catalyzed Suzuki-Miyaura coupling reactions involving heteroaryl chlorides.

ComponentExamplesPurpose
Palladium CatalystPd(OAc)2, PdCl2(dppf), PdCl2(PPh3)2Catalyzes the C-C bond formation
LigandXPhos, RuPhos, PPh3, PCy3Stabilizes the palladium catalyst and facilitates the reaction steps
BaseK2CO3, Na2CO3, K3PO4, Cs2CO3Activates the organoboron reagent for transmetalation
SolventDioxane, Toluene, DMF, Acetonitrile/WaterSolubilizes reactants and facilitates the reaction

Oxidative and Reductive Transformations

The transformation of this compound can also be achieved through oxidative and reductive pathways, targeting either the pyrimidine ring, the chlorine substituent, or potentially the trifluoromethoxy group under harsh conditions.

Reductive Transformations: A key reductive transformation for this compound is the dehalogenation of the chlorine atom. This can be accomplished through catalytic hydrogenation, a common method for the reduction of chloropyrimidines. publish.csiro.au Using a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen gas, the C-Cl bond can be cleaved to yield 5-(trifluoromethoxy)pyrimidine. This process is useful for removing the reactive chlorine handle after it has served its synthetic purpose or for accessing the dechlorinated scaffold. Alternative reducing agents such as activated zinc dust in an acidic or basic medium can also be employed for this dehalogenation. publish.csiro.aunih.gov

Oxidative Transformations: The pyrimidine ring itself is relatively resistant to oxidation due to its electron-deficient character. However, the ring nitrogen atoms can be oxidized to form N-oxides. This is typically achieved using strong oxidizing agents like peroxy acids (e.g., trifluoroperoxyacetic acid). nih.gov The formation of an N-oxide can alter the electronic properties and reactivity of the pyrimidine ring, opening up further avenues for functionalization.

The trifluoromethoxy group is known for its high metabolic and chemical stability, largely due to the strength of the C-F bonds. researchgate.net It is generally inert to common oxidizing conditions. However, under specific enzymatic conditions or with highly reactive chemical oxidants, oxidative metabolism can sometimes lead to the displacement of the trifluoromethoxy group. oregonstate.edu Direct oxidation of the pyrimidine ring can lead to ring-opened products or the formation of hydroxylated derivatives, though such reactions often require potent oxidants like potassium permanganate or specialized reagents.

Formation of Corresponding Oxides

The oxidation of the nitrogen atoms within the pyrimidine ring of this compound would lead to the formation of corresponding N-oxides. These oxides are valuable intermediates, as the N-oxide functional group can activate the ring for nucleophilic substitution and participate in various transformations. However, a review of the available scientific literature does not yield specific studies or detailed research findings on the formation of N-oxides from this compound.

Synthesis of Reduced Derivatives

The reduction of the pyrimidine ring in this compound would result in derivatives such as dihydropyrimidines or tetrahydropyrimidines. These reduced heterocycles have distinct chemical and biological properties compared to their aromatic counterparts. Despite the general importance of pyrimidine reduction, specific methodologies and the resulting products from the reduction of this compound have not been detailed in the surveyed scientific literature.

Cycloaddition and Cyclocondensation Reactions

Cycloaddition and cyclocondensation reactions are powerful tools for the construction of complex molecular architectures, particularly for the synthesis of fused heterocyclic systems. These reactions, when applied to substituted pyrimidines, can generate novel compounds with potential applications in various fields of chemistry.

Derivatives of 2 Chloro 5 Trifluoromethoxy Pyrimidine and Their Chemical Exploration

Synthesis of Novel Pyrimidine (B1678525) Derivatives

The synthesis of novel derivatives from 2-Chloro-5-(trifluoromethoxy)pyrimidine primarily involves the substitution of the chlorine atom at the C2 position. This position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogens and the trifluoromethoxy group. This inherent reactivity allows for the construction of a wide array of polysubstituted pyrimidines.

Structural diversity is achieved by introducing a variety of functional groups through well-established synthetic methodologies. The two principal strategies are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): This is a widely used method for functionalizing chloropyrimidines. beilstein-journals.orgnih.gov The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine. libretexts.org A range of nitrogen-centered nucleophiles, such as primary and secondary amines, can be used to create aminopyrimidine derivatives. beilstein-journals.org Similarly, oxygen-based nucleophiles like alcohols and phenols can be employed to synthesize corresponding ethers. These reactions are often carried out in the presence of a base to neutralize the HCl generated. The general reactivity of halopyrimidines makes them excellent substrates for a wide assortment of nucleophilic aromatic substitutions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 2-position. nih.gov In a typical Suzuki reaction, the this compound would be reacted with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This methodology has been successfully applied to various chloropyrimidines to produce biaryl compounds and other complex structures. researchgate.netnih.gov The choice of catalyst, ligands, and reaction conditions is crucial to achieve high yields and avoid side reactions like debromination. nih.gov

The following table summarizes representative synthetic transformations for introducing functional diversity.

Reaction TypeNucleophile/ReagentFunctional Group IntroducedTypical Conditions
Nucleophilic Aromatic SubstitutionPrimary/Secondary Amine (R¹R²NH)Amino (-NR¹R²)Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., BuOH, DMSO)
Nucleophilic Aromatic SubstitutionAlcohol/Phenol (R-OH)Ether (-OR)Base (e.g., NaH), Solvent (e.g., THF, DMF)
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)Aryl (-Ar)Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent

Structural Elucidation and Characterization of Derivatives

Once synthesized, the precise chemical structure of each new derivative must be unequivocally confirmed. This is accomplished through a combination of advanced spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of pyrimidine derivatives. mdpi.com

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts of the protons on the pyrimidine ring and its substituents are highly informative. For instance, in a series of synthesized 5-trifluoromethylpyrimidine derivatives, the proton of the -CONH- group appeared as a singlet around 10.46 ppm, while the pyrimidine ring protons were observed as singlets at 8.99 and 7.78 ppm. frontiersin.org

¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. The chemical shifts reveal the electronic environment of each carbon, including those in the pyrimidine core and the trifluoromethoxy group. nih.gov

¹⁹F NMR: Given the presence of the trifluoromethoxy (-OCF₃) group, ¹⁹F NMR is particularly valuable. Fluorine NMR offers high sensitivity and a wide chemical shift range, making it an excellent probe for confirming the presence and electronic environment of the fluorine-containing moiety. frontiersin.org

Other spectroscopic methods like Infrared (IR) spectroscopy and Mass Spectrometry (MS) are used to confirm the presence of specific functional groups and to determine the molecular weight of the synthesized compounds, respectively. mdpi.com

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, offering a precise three-dimensional map of the atomic arrangement in the crystalline state. researchgate.netmdpi.com This technique determines bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.net

For example, the crystal structure of a novel 5-trifluoromethylpyrimidine derivative was determined to be monoclinic with a P2(1)/c space group. frontiersin.org Such analyses are crucial for understanding the molecule's conformation and the supramolecular architecture sustained by intermolecular interactions. mdpi.com

The following table provides an example of crystallographic data that can be obtained from an SCXRD analysis.

ParameterExample Value (Compound 5q from source frontiersin.org)
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)17.2341 (15)
b (Å)12.1803 (11)
c (Å)10.5015 (9)
β (°)97.021 (2)
Volume (ų)2187.9 (3)

Libraries and Combinatorial Approaches to Derivatives

To efficiently explore the chemical space around the this compound scaffold, modern combinatorial techniques are employed to generate large collections or "libraries" of related compounds. These libraries can then be screened to identify molecules with desired properties.

High-throughput synthesis enables the rapid creation of many derivatives in parallel. A leading technology in this area is DNA-Encoded Library (DEL) technology. nih.govacs.org In this approach, each small molecule is covalently attached to a unique DNA barcode that records its synthetic history. vipergen.com

The synthesis of a DEL often employs a "split-and-pool" strategy. A DNA-tagged core scaffold is split into multiple portions, a different chemical building block is added to each portion, and then the portions are pooled back together. This cycle is repeated several times, allowing for the combinatorial generation of vast libraries containing millions or even billions of unique compounds in a single vessel. nih.govrsc.org

Because all the molecules are pooled, they can be screened simultaneously against a biological target in a single experiment. vipergen.com This affinity-based selection process identifies molecules that bind to the target. The DNA barcodes of the "hit" compounds are then amplified and sequenced using next-generation sequencing (NGS) to reveal their chemical structures. vipergen.com This platform dramatically reduces the time and cost associated with screening massive compound collections, making it a powerful tool in modern drug discovery. nih.govdrugdiscoverychemistry.com

Solution-Phase Parallel Synthesis Techniques

The exploration of derivatives of this compound has been significantly advanced through the application of solution-phase parallel synthesis techniques. This high-throughput chemistry approach allows for the rapid generation of a large library of structurally related compounds from a common scaffold, facilitating the systematic investigation of structure-activity relationships. In the context of this compound, this methodology enables the efficient diversification of the pyrimidine core by introducing a variety of substituents at the reactive chloro position.

Solution-phase parallel synthesis offers several advantages over traditional solid-phase synthesis, including the ease of reaction monitoring by conventional techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy, and the absence of issues related to solid-support cleavage and linker compatibility. These factors contribute to a more streamlined and often more scalable process for library generation.

The general strategy for the solution-phase parallel synthesis of this compound derivatives involves the reaction of the parent compound with a diverse set of building blocks in a multi-well plate format. Each well contains a unique reactant, allowing for the creation of a distinct derivative. A common reaction type employed is the nucleophilic aromatic substitution at the C2 position of the pyrimidine ring, where the chlorine atom is displaced by various nucleophiles.

For instance, a library of amine derivatives can be synthesized by reacting this compound with a collection of primary and secondary amines. These reactions are typically carried out in a suitable solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and may be facilitated by the addition of a base to scavenge the hydrogen chloride byproduct. The reactions can be performed in an array of reaction vessels, such as a 24-well or 96-well plate, enabling the simultaneous synthesis of numerous analogs. acs.orgacs.orgnih.gov

A representative workflow for the parallel synthesis of an amine library of this compound is as follows:

Dispensing of Reagents: A solution of this compound in a suitable solvent is dispensed into each well of the reaction block.

Addition of Building Blocks: A unique amine building block, from a pre-selected library of amines, is added to each well.

Reaction: The reaction block is sealed and heated to the desired temperature for a specified period to allow the reactions to proceed to completion.

Work-up and Purification: Upon completion, the reactions are quenched, and the products are isolated. Purification is often achieved using high-throughput techniques such as automated flash chromatography or preparative high-performance liquid chromatography (HPLC).

Characterization: The final products in each well are characterized by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and proton nuclear magnetic resonance (¹H NMR) to confirm their identity and purity.

This parallel approach significantly accelerates the discovery and optimization of novel compounds by enabling the rapid synthesis and subsequent screening of a large and diverse set of derivatives.

Representative Data from a Hypothetical Parallel Synthesis

The following table illustrates the type of data that would be generated from a solution-phase parallel synthesis campaign to create a library of 2-amino-5-(trifluoromethoxy)pyrimidine derivatives. Please note that this data is representative and intended for illustrative purposes.

Derivative IDAmine Building BlockMolecular FormulaCalculated Mass (Da)Observed Mass (m/z)Purity (%)
1 MorpholineC₉H₁₀F₃N₃O₂265.19266.20 [M+H]⁺98
2 PiperidineC₁₀H₁₂F₃N₃O263.22264.23 [M+H]⁺97
3 AnilineC₁₁H₈F₃N₃O269.20270.21 [M+H]⁺95
4 BenzylamineC₁₂H₁₀F₃N₃O283.22284.23 [M+H]⁺99
5 CyclohexylamineC₁₁H₁₄F₃N₃O277.24278.25 [M+H]⁺96

Applications of 2 Chloro 5 Trifluoromethoxy Pyrimidine in Specialized Chemical Sectors

Medicinal Chemistry and Pharmaceutical Intermediates

In the realm of medicinal chemistry, 2-Chloro-5-(trifluoromethoxy)pyrimidine serves as a crucial intermediate for the development of new therapeutic agents. The trifluoromethyl group is of particular importance as it can enhance properties such as metabolic stability and binding affinity of the final drug molecule.

This compound is recognized as a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) medchemexpress.commedchemexpress.commedchemexpress.comnbinno.com. Its utility stems from the pyrimidine (B1678525) core, a heterocyclic structure found in numerous biologically active compounds, and the presence of a reactive chlorine atom that can be readily displaced in nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and the construction of more complex molecular architectures. The trifluoromethoxy group often improves the pharmacological profile of a molecule, making this compound a valuable starting material in drug discovery programs nih.gov. It is considered a foundational building block for creating diverse molecules aimed at a wide range of therapeutic targets nbinno.com.

A notable application of pyrimidine derivatives is in the synthesis of kinase inhibitors, a class of drugs that block the action of protein kinases and are often used in cancer therapy. One prominent example is Rociletinib (CO-1686), a potent tyrosine kinase inhibitor that targets specific mutations in the epidermal growth factor receptor (EGFR) nih.govresearchgate.netnih.gov.

The synthesis of Rociletinib and its analogs often involves intermediates derived from substituted pyrimidines. For instance, a common synthetic route for Rociletinib utilizes 2,4-dichloro-5-trifluoromethylpyrimidine as a starting material google.com. In this process, the chlorine atoms on the pyrimidine ring are sequentially substituted with different amine-containing fragments to build the final complex structure of the drug google.com. This highlights the role of chloropyrimidines as essential scaffolds for constructing targeted therapies.

Table 1: Selected Kinase Inhibitors Synthesized from Pyrimidine Intermediates

DrugTargetIntermediate Class
Rociletinib (CO-1686)EGFR (L858R/T790M mutations)2,4-diaminopyrimidine derivative
I-RMFZ (Rociletinib Analog)EGFR (L858R/T790M mutations)2,4-diaminopyrimidine derivative

This table showcases examples of kinase inhibitors where substituted pyrimidines are a core structural feature.

Fluorinated pyrimidines are a critical class of compounds in the development of antiviral drugs. The introduction of a fluorine atom or a fluorine-containing group like trifluoromethoxy can significantly enhance the biological activity and pharmacokinetic properties of nucleoside analogs. For example, the FDA-approved drug Emtricitabine, a 5-fluoro deoxycytidine analog, is a potent reverse transcriptase inhibitor used in the treatment of HIV nih.gov. While not directly this compound, the synthesis of such fluorinated antiviral agents demonstrates the importance of the fluorinated pyrimidine scaffold in this therapeutic area nih.gov. The principles of using fluorinated pyrimidines as core structures are applicable to the development of new antiviral agents from intermediates like this compound.

Research has shown that pyrimidine derivatives can exhibit significant anticancer activity against various cancer cell lines. For example, certain novel trifluoromethyl pyrimidine derivatives have demonstrated inhibitory effects on prostate cancer (PC3), leukemia (K562), and lung cancer (A549) cell lines frontiersin.org. Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have also been synthesized and evaluated for their antiproliferative activity, with some compounds showing promising results in NCI-60 screening programs nih.govconsensus.appmdpi.com. 7-Chloro-3-phenyl-5-(trifluoromethyl) google.comthiazolo[4,5-d]pyrimidine-2(3H)-thione was identified as a particularly active compound in these studies nih.govconsensus.appmdpi.com.

Table 2: Anticancer Activity of Selected Trifluoromethyl Pyrimidine Derivatives

Compound ClassCancer Cell LineInhibition Rate (%) at 5 µg/ml
Trifluoromethyl pyrimidine amidesPC3up to 64.20%
Trifluoromethyl pyrimidine amidesK562up to 37.80%
Trifluoromethyl pyrimidine amidesA549up to 40.78%

This table presents in vitro anticancer activity data for a class of compounds synthesized from trifluoromethyl pyrimidine precursors. frontiersin.org

Pyrimidine derivatives have been investigated for their potential as anti-inflammatory agents. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway nih.gov. Research into pyrimidine-based compounds has revealed that certain derivatives can act as potent inhibitors of COX-2 nih.gov. The structural features of this compound make it a candidate for the synthesis of novel anti-inflammatory compounds. The pyrimidine core can serve as a scaffold for building molecules that can fit into the active site of COX enzymes, while the trifluoromethoxy group can contribute to binding affinity and selectivity.

The versatility of the pyrimidine structure makes it a valuable tool in the study of enzyme and receptor modulation. Pyrimidine derivatives can be designed to interact with a wide range of biological targets. For instance, nih.govresearchgate.netTriazolo[1,5-c]pyrimidines have been developed as adenosine receptor antagonists nih.gov. The trifluoromethyl group in compounds like this compound can enhance the binding affinity to specific molecular targets . This allows for the development of potent and selective modulators of enzyme and receptor function, which are essential tools for both therapeutic development and basic biological research .

Targeting Transcription Factors (e.g., AP-1, NF-κB)

Transcription factors are crucial proteins that regulate gene expression and are often implicated in diseases such as cancer and inflammatory conditions, making them compelling targets for therapeutic intervention. drugdiscoverychemistry.com While no direct studies linking this compound to the modulation of transcription factors like Activator Protein-1 (AP-1) or Nuclear Factor-kappa B (NF-κB) are presently available, the pyrimidine scaffold is a known component in molecules designed to target these pathways.

Research into transcription factor inhibitors often involves more complex molecular architectures built upon the pyrimidine core. For instance, various substituted pyrimidines have been synthesized and evaluated as inhibitors of kinases involved in the signaling cascades that activate AP-1 and NF-κB. The general strategy involves using the pyrimidine ring as a central anchor to which other functional groups are attached to achieve specific binding and inhibitory activity. nih.gov The development of small molecules that disrupt the protein-protein interactions necessary for transcription factor function is another key area of research where pyrimidine derivatives have been explored. nih.govnih.gov Given the established role of the pyrimidine nucleus in bioactive compounds, this compound could serve as a potential building block for the synthesis of more complex molecules aimed at these "undruggable" targets. drugdiscoverychemistry.com

Other Biological Activities of Pyrimidine Derivatives (e.g., Antimicrobial, Antiallergic)

The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. orientjchem.org Derivatives of pyrimidine have been extensively studied and developed for various therapeutic applications, including as antimicrobial and antiallergic agents.

Antimicrobial Activity: Pyrimidine derivatives are a well-established class of antimicrobial agents, with different substitutions on the ring leading to potent antibacterial and antifungal effects. orientjchem.orgnih.gov Some compounds have demonstrated better inhibitory action against both Gram-positive and Gram-negative bacteria when compared to standard drugs. researchgate.net The mechanism of action can vary widely, but often involves the inhibition of essential microbial enzymes or interference with the synthesis of cellular components. Research has shown that pyrimidine-based compounds can be effective against a range of pathogens. nih.gov For example, novel pyrimidine derivatives containing an amide moiety have shown promising in vitro antifungal activity against plant pathogens like Botrytis cinerea. frontiersin.org

Antiallergic and Anti-inflammatory Activity: Certain pyrimidine derivatives have also been investigated for their potential as antiallergic and anti-inflammatory agents. orientjchem.org Fused heterocyclic systems containing the pyrimidine ring, such as pyrimidopyrimidines, have been noted for their antiallergic properties. orientjchem.org The anti-inflammatory effects of some pyrimidine compounds are attributed to their ability to inhibit enzymes or signaling pathways involved in the inflammatory response.

Biological Activities of Various Pyrimidine Derivatives
Derivative ClassBiological ActivityExample Organism/TargetReference
Amide-Containing PyrimidinesAntifungalBotrytis cinerea, Sclerotinia sclerotiorum frontiersin.orgnih.gov
General Pyrimidine DerivativesAntibacterialGram-positive and Gram-negative bacteria nih.govresearchgate.net
PyrimidopyrimidinesAntiallergicGeneral orientjchem.org
Substituted PyrimidinesAnti-inflammatoryGeneral orientjchem.org
2,4,5-Trisubstituted PyrimidinesAntiparasiticPlasmodium falciparum (malaria) nih.gov

Agrochemical Development and Herbicide Chemistry

Fluorinated compounds, particularly those containing a trifluoromethyl group, are of significant importance in the agrochemical industry due to their enhanced biological activity and metabolic stability. researchgate.netnih.gov While direct evidence for the use of this compound is not prominent, its close structural analog, 2-Chloro-5-(trifluoromethyl)pyridine, is a critical intermediate in the synthesis of major agrochemical products. nih.govsemanticscholar.orggoogle.com

The trifluoromethylpyridine and pyrimidine moieties are key structural motifs in many active ingredients used in agriculture. researchgate.netnbinno.com Compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine are in high demand as intermediates for several crop-protection products. nih.govresearchoutreach.org These intermediates serve as the foundational building blocks upon which more complex, patented active ingredients are constructed. The presence of the chlorine atom provides a reactive site for nucleophilic substitution, allowing for the attachment of other molecular fragments, while the trifluoromethyl group often enhances the efficacy of the final product. researchgate.net

The most well-documented application for chloro-trifluoromethyl heterocyclic compounds is in the production of herbicides. google.com For instance, 2-chloro-5-(trifluoromethyl)pyridine is a desirable intermediate for synthesizing compounds with potent herbicidal activity. google.com It is a key precursor in the manufacture of fluazifop-butyl, a selective herbicide used to control grass weeds in broad-leaved crops. nih.govresearchoutreach.org The incorporation of the trifluoromethylpyridine moiety was found to be superior to the corresponding benzene analogue, showing excellent activity against perennial grass weeds. nih.gov The pyrimidine ring itself is also a core component of many herbicides, suggesting that compounds like this compound could be valuable precursors for new herbicidal agents. guidechem.com

Beyond herbicides, these halogenated and fluorinated intermediates are vital for creating a range of crop protection agents, including fungicides and insecticides. The trifluoromethyl pyridine (B92270) structure has been successfully incorporated into molecules targeting a wide variety of agricultural pests. nih.gov For example, 2-chloro-5-(trifluoromethyl)pyridine also serves as a raw material for fungicides and as an intermediate for insecticides like chlorfluazuron. The development of new pesticides is driven by the need to overcome resistance and improve environmental compatibility, and nitrogen-containing heterocyclic compounds like pyrimidines are a major focus of this research. nih.gov

Potential in Materials Science Applications

The application of this compound in materials science is not well-documented in current literature. However, organofluorine compounds, including fluorinated heterocycles, are of growing interest in the development of high-performance materials. mdpi.com The inclusion of fluorine atoms into organic molecules can bestow unique properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.

Fluorinated polymers and network materials are being explored for a variety of advanced applications. For example, perfluoropyridine has been used to prepare fluoropolymers and porous materials due to the high reactivity of its carbon-fluorine bonds towards nucleophilic substitution. mdpi.com A related compound, 2-Chloro-5-(trifluoromethyl)pyridine, has been noted as a potential liquid crystal intermediate. These examples suggest that the combination of a pyrimidine ring with a trifluoromethoxy group could potentially be leveraged in the design of novel polymers, liquid crystals, or other functional materials, though this remains an area for future exploration.

Exploration of Electronic Properties for Novel Materials

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the electronic properties of this compound and its direct application in the development of novel materials. While computational and experimental studies on various substituted pyrimidines and the influence of trifluoromethoxy groups on aromatic systems are available, dedicated research detailing the electronic characteristics of this particular compound remains unpublished.

The electronic nature of this compound is dictated by the interplay of its constituent functional groups: the pyrimidine ring, the chloro substituent, and the trifluoromethoxy group. The pyrimidine ring itself is an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is a key characteristic that often influences the electronic behavior of its derivatives.

The chloro and trifluoromethoxy groups are both strongly electron-withdrawing. The trifluoromethoxy group (-OCF₃) is known to be one of the most powerfully electron-withdrawing and lipophilic substituents used in medicinal and materials chemistry. nih.govnih.gov Its strong inductive effect (-I) significantly lowers the electron density of the pyrimidine ring. This pronounced electron-withdrawing nature would be expected to have a substantial impact on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Theoretical studies on analogous fluorinated heterocyclic compounds often employ Density Functional Theory (DFT) to predict their electronic properties. researchgate.netfigshare.comnih.gov Such calculations for this compound would be necessary to quantify its HOMO-LUMO energy gap, electron affinity, ionization potential, and other key electronic parameters. These values are critical in assessing a material's potential for use in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

For instance, a smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and is a desirable trait for semiconductor applications. The significant electron-withdrawing character of the substituents on the pyrimidine ring in this compound would likely result in a low-lying LUMO level, which could facilitate electron injection and transport in n-type semiconductor materials.

While specific experimental data and detailed research findings for this compound are not currently available, the known electronic effects of its constituent moieties provide a foundation for predicting its potential characteristics. Further computational and experimental investigation is required to fully elucidate its electronic properties and to explore its viability for applications in novel electronic materials.

Due to the lack of specific research data, a data table on the electronic properties of this compound cannot be provided at this time.

Computational Studies and Theoretical Investigations of 2 Chloro 5 Trifluoromethoxy Pyrimidine

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-5-(trifluoromethoxy)pyrimidine, these investigations would typically employ quantum chemical methods like Density Functional Theory (DFT) to provide detailed insights into its geometry, stability, and electronic distribution.

DFT calculations, often using functionals like B3LYP, are instrumental in optimizing the molecular geometry to its lowest energy state. researchgate.netacs.org This process yields precise information on bond lengths, bond angles, and dihedral angles. nanobioletters.com For instance, calculations would define the planarity of the pyrimidine (B1678525) ring and the orientation of the trifluoromethoxy group relative to it.

Furthermore, these calculations elucidate the electronic landscape of the molecule. Key parameters derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.net Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions, highlighting the likely sites for nucleophilic and electrophilic attack. nanobioletters.com

Spectroscopic properties can also be predicted. Theoretical vibrational frequencies from DFT calculations can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure. researchgate.netacs.org Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing information about electronic transitions. researchgate.net

Table 1: Example of Theoretically Calculated Properties for a Substituted Pyrimidine. (Note: These are representative values for a similar compound, 2-Chloro-5-(trifluoromethyl)pyrimidine, as specific calculations for the title compound are not available).
PropertyPredicted ValueMethodology
Molecular Weight182.53 g/molStandard Atomic Weights
XLogP3-AA2.2Computed
Hydrogen Bond Donor Count0Computed
Hydrogen Bond Acceptor Count2Computed
Rotatable Bond Count1Computed
Exact Mass181.9858603 DaComputed
Topological Polar Surface Area25.8 ŲComputed

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a powerful lens through which to study the dynamics of chemical reactions at the molecular level. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom acts as a leaving group. Theoretical studies can map the entire reaction pathway, from reactants to products, through the identification of transition states.

By calculating the potential energy surface, computational models can locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a crucial factor determining the reaction rate. Methods such as hybrid DFT/Machine Learning models have been successfully used to predict activation energies for SNAr reactions. nih.gov These analyses can help rationalize why a reaction proceeds through a specific pathway and can be used to predict how changes in the nucleophile, solvent, or substituents on the pyrimidine ring would affect the reaction outcome.

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Understanding how structural modifications to a molecule affect its biological activity is the cornerstone of medicinal chemistry, known as the Structure-Activity Relationship (SAR). nih.gov Computational methods are essential for systematically exploring SAR, allowing for the rational design of more potent and selective compounds. nih.gov For a series of analogues based on the this compound scaffold, computational SAR studies would aim to identify the key structural features that govern their interaction with a biological target.

Influence of Fluorine and Trifluoromethoxy Group on Biological Activity and Binding Affinity

The chlorine atom at the C2 position is not just a reactive handle for synthesis; it can also engage in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity with a protein target.

The trifluoromethoxy (-OCF3) group is a substituent of growing importance in drug design. mdpi.com It is highly lipophilic, more so than the related trifluoromethyl (-CF3) group, which can significantly enhance a molecule's ability to cross cell membranes. mdpi.com The strong electron-withdrawing nature of the -OCF3 group also influences the electronic distribution of the pyrimidine ring, affecting its reactivity and potential interactions with biological targets. Furthermore, the C-F bonds are exceptionally strong, making the group highly resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. mdpi.com

The fluorine atoms themselves contribute to these properties. Their high electronegativity can lead to favorable electrostatic interactions and hydrogen bonds with biological targets, potentially increasing binding affinity. mdpi.comacs.org The substitution of hydrogen with fluorine can also block sites of metabolism, further enhancing metabolic stability.

Table 2: Physicochemical Impact of Key Functional Groups.
Functional GroupKey Physicochemical EffectsPotential Impact on Biological Activity
2-ChloroActs as a leaving group for synthesis; Potential for halogen bonding.Enables derivatization; Can contribute to binding affinity.
5-Trifluoromethoxy (-OCF3)Strongly electron-withdrawing; Highly lipophilic; Metabolically stable. mdpi.comModulates ring electronics; Enhances membrane permeability; Improves metabolic stability and pharmacokinetic profile. mdpi.com
FluorineHighly electronegative; Sterically small. mdpi.comnih.govCan form strong hydrogen bonds and electrostatic interactions; Can block metabolic sites. mdpi.comrsc.org

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net A QSAR study on derivatives of this compound would involve several key steps.

First, a dataset of compounds with experimentally measured biological activity (e.g., IC50 values) is compiled. mdpi.com Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), lipophilic (e.g., LogP), and topological properties. nih.govresearchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that relates a subset of these descriptors to the observed biological activity. nih.govtandfonline.com The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to provide insights into which molecular properties are most important for activity. mdpi.com Rigorous internal and external validation techniques are crucial to ensure the robustness and predictive power of the model. researchgate.nettandfonline.com

Table 3: Common Descriptor Classes Used in QSAR Studies of Pyrimidine Derivatives.
Descriptor ClassExamplesInformation Encoded
ElectronicDipole moment, Atomic charges, HOMO/LUMO energiesElectron distribution, Reactivity, Polar interactions
LipophilicLogP, Molar RefractivityHydrophobicity, Membrane permeability
Steric/GeometricMolecular Weight, Molecular Surface Area, OvalitySize and shape of the molecule
TopologicalWiener index, Kier & Hall connectivity indicesMolecular branching and connectivity

Predictive Modeling for Chemical Reactivity and Selectivity

Beyond studying specific reaction mechanisms, computational models can offer broader predictions about a molecule's general chemical reactivity and selectivity. For this compound, this involves identifying the most reactive sites and predicting the outcome of various potential reactions.

Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for planning synthetic routes and anticipating potential side reactions. Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting reaction outcomes, including regioselectivity and stereoselectivity, with increasing accuracy. nih.gov These predictive models can significantly accelerate the process of chemical synthesis by prioritizing reactions that are most likely to succeed, thereby saving time and resources in the laboratory. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Chloro-5-(trifluoromethoxy)pyrimidine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Pd-catalyzed direct arylations using bromobenzene derivatives (e.g., 1-bromo-2-chloro-5-(trifluoromethoxy)benzene) with heteroarenes. Optimizing catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) and solvent polarity (e.g., toluene/DMF mixtures) improves yields to >85% . Cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids are alternative pathways, requiring careful control of base (K₂CO₃) and temperature (80–100°C) to avoid dehalogenation .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodology : Single-crystal X-ray diffraction (SXRD) with SHELX software (SHELXL for refinement) reveals O–H⋯N hydrogen bonding and C–H⋯O contacts. Data collection at low temperature (e.g., 150 K) minimizes thermal motion artifacts. Supramolecular architectures are analyzed using WinGX/ORTEP for visualization .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it a key intermediate in kinase inhibitors (e.g., Jak2 inhibitors) and PET radiotracers. Radiolabeling with ¹⁸F requires evaluating leaving-group reactivity (e.g., nitro → ¹⁸F substitution) under mild conditions .

Advanced Research Questions

Q. How do electronic properties (HOMO/LUMO, NBO) of this compound influence its reactivity in nucleophilic substitutions?

  • Methodology : DFT/B3LYP/6-311++G(d,p) calculations predict charge distribution and frontier molecular orbitals. The chlorine atom at C2 acts as a strong electron-withdrawing group, lowering LUMO energy (-1.8 eV) and facilitating SNAr reactions. NBO analysis confirms hyperconjugation between Cl and the pyrimidine ring .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?

  • Methodology : Discrepancies may arise from assay conditions (e.g., buffer pH affecting protonation states). Validate results via:

  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Co-crystallization with target enzymes (e.g., F-ATP synthase) to confirm binding modes .

Q. How does the trifluoromethoxy group impact pharmacokinetic properties compared to methyl or methoxy analogs?

  • Methodology : Comparative studies using:

  • LogP measurements : Trifluoromethoxy substitution increases logP by ~0.5 units vs. methoxy.
  • Microsomal stability assays : Enhanced resistance to oxidative metabolism (t₁/₂ > 60 min in human liver microsomes) .

Comparative Analysis of Structural Analogs

CompoundKey Structural FeaturesDistinctive Reactivity/Bioactivity
This compound Cl at C2, CF₃O at C5High electrophilicity at C4/C6 for cross-coupling; PET tracer potential
2-Chloro-5-methylpyrimidine Methyl at C5Reduced steric hindrance but lower metabolic stability
5-Trifluoromethoxy-2-aminopyrimidine NH₂ at C2Preferential use in nucleoside mimetics due to H-bond donor capacity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.